molecular formula C7H10ClN3O2 B2603230 (1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride CAS No. 2228779-05-1

(1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B2603230
CAS No.: 2228779-05-1
M. Wt: 203.63
InChI Key: MQHHOSAKSJEIMP-KYOXOEKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H10ClN3O2 and its molecular weight is 203.63. The purity is usually 95%.
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Scientific Research Applications

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

Ruthenium-catalyzed synthesis has been developed to prepare 5-amino-1,2,3-triazole-4-carboxylates, which are crucial for creating peptidomimetics and biologically active compounds utilizing the triazole scaffold. This approach overcomes the limitations of the Dimroth rearrangement, offering a protected version of this triazole amino acid, leading to the synthesis of compounds active as HSP90 inhibitors (S. Ferrini et al., 2015).

Synthesis of Aminocyclobutane Carboxylic Acids

The synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids has been achieved starting from a chiral bicyclic compound. This process involves the construction of the cyclobutane ring via a [2+2] photocycloaddition reaction, highlighting the synthetic versatility of cyclobutane derivatives (Christine Gauzy et al., 2004).

PET Tracer Synthesis for Tumor Delineation

The synthesis of Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) showcases the compound's application in positron emission tomography (PET) for tumor delineation, reflecting its importance in medical imaging and cancer research (T. Shoup & M. Goodman, 1999).

Solid-Phase Peptide Synthesis

The copper(I)-catalyzed cycloaddition of azides to alkynes on solid-phase to produce 1H-[1,2,3]-triazoles integrates seamlessly into peptide synthesis. This method is compatible with solid-phase peptide synthesis on polar supports, showcasing the triazole's utility in peptide modification and drug development (C. W. Tornøe et al., 2002).

Synthesis of Substituted Triazole Carboxylic Acids

The synthesis of substituted 1H-1,2,3-triazole-4-carboxylic acids through a three-component reaction underscores the compound's utility in creating diverse chemical entities for further pharmaceutical exploration (N. Pokhodylo et al., 2010).

Properties

IUPAC Name

3-(triazol-1-yl)cyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)5-3-6(4-5)10-2-1-8-9-10;/h1-2,5-6H,3-4H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHHOSAKSJEIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N2C=CN=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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